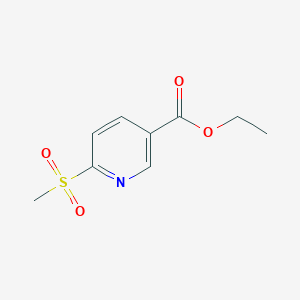
1-Methyl-7-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-7-nitroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a nitro group at the seventh position, along with a ketone functional group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-7-nitroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the nitration of 1-methylquinolin-2(1H)-one. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
1-Methyl-7-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-Methyl-7-aminoquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
Oxidation: 1-Carboxy-7-nitroquinolin-2(1H)-one.
科学研究应用
1-Methyl-7-nitroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties, which are useful in the development of sensors and electronic devices.
Chemical Biology: The compound is employed in chemical biology studies to probe biological pathways and identify new drug targets.
作用机制
The mechanism of action of 1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
1-Methylquinolin-2(1H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroquinolin-2(1H)-one: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
1-Methyl-4-nitroquinolin-2(1H)-one: The nitro group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
1-Methyl-7-nitroquinolin-2(1H)-one is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
1-methyl-7-nitroquinolin-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-11-9-6-8(12(14)15)4-2-7(9)3-5-10(11)13/h2-6H,1H3 |
InChI 键 |
PCJXDBQPRPOFFV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


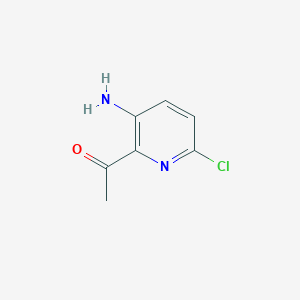
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
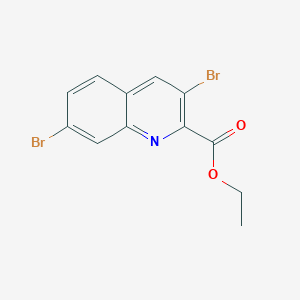
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
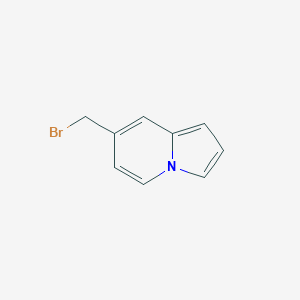
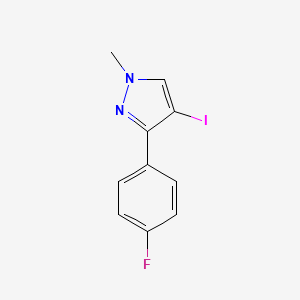

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
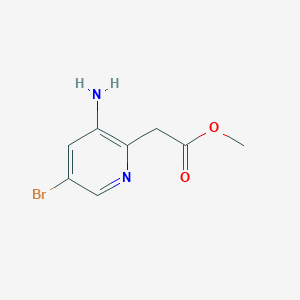
![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
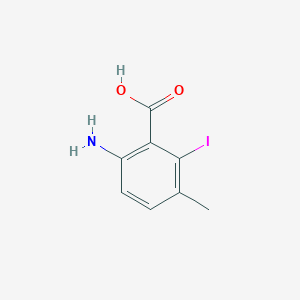
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
